molecular formula C7H14N4 B13191630 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine

1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13191630
M. Wt: 154.21 g/mol
InChI Key: BONKIOSWHSFKDX-UHFFFAOYSA-N
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Description

1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a propyl group at the fifth position, and an amine group at the fourth position of the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as water or ethanol and can be carried out at room temperature or slightly elevated temperatures.

Industrial production methods for triazoles, including this compound, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazoles .

Scientific Research Applications

1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, triazoles are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

    Medicine: Triazoles, including this compound, are explored for their therapeutic potential.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, triazoles are known to inhibit enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research and therapeutic applications.

Comparison with Similar Compounds

1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-ethyl-5-propyltriazol-4-amine

InChI

InChI=1S/C7H14N4/c1-3-5-6-7(8)9-10-11(6)4-2/h3-5,8H2,1-2H3

InChI Key

BONKIOSWHSFKDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1CC)N

Origin of Product

United States

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